2,2-Dibutoxypropane

Organic Synthesis Process Chemistry Safety Engineering

Volatile acetals like 2,2-dimethoxypropane (b.p. 83°C, flash -11°C) pose reagent loss and flammability hazards during extended reflux or pilot-plant scale-up. 2,2-Dibutoxypropane directly resolves these: • 130°C boiling point ensures reagent retention throughout prolonged multi-step reflux sequences • 43°C flash point substantially reduces fire risk, easing storage and handling requirements in manufacturing settings • Accessible via on-demand acid-catalyzed exchange of 2,2-dimethoxypropane with butanol (74.6-80.3% yield), simplifying supply logistics when bulk starting materials are already on hand

Molecular Formula C11H24O2
Molecular Weight 188.31 g/mol
CAS No. 141-72-0
Cat. No. B092111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dibutoxypropane
CAS141-72-0
Molecular FormulaC11H24O2
Molecular Weight188.31 g/mol
Structural Identifiers
SMILESCCCCOC(C)(C)OCCCC
InChIInChI=1S/C11H24O2/c1-5-7-9-12-11(3,4)13-10-8-6-2/h5-10H2,1-4H3
InChIKeyCXBFTMAIVDLZLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dibutoxypropane: Essential Properties for Acetal Protection


2,2-Dibutoxypropane (CAS 141-72-0), also known as acetone dibutyl acetal, is a dialkyl acetal of acetone with the molecular formula C₁₁H₂₄O₂ and a molecular weight of 188.31 g/mol [1]. It is a colorless, moisture-sensitive liquid characterized by its two butoxy groups attached to a central propane backbone . The compound is primarily valued in organic synthesis as a protecting group for hydroxyl functionalities, as a versatile intermediate, and as a solvent .

Why 2,2-Dibutoxypropane Cannot Replace Generic Acetals


While all dialkyl acetals function as protecting groups, their physical properties—particularly volatility, hydrophobicity, and stability—are governed by the specific alkoxy substituents [1]. Simple, lower molecular weight analogs like 2,2-dimethoxypropane and 2,2-diethoxypropane exhibit significantly different boiling points, flash points, and reaction conditions, which directly impact process safety, solvent compatibility, and the ease of purification in multi-step syntheses . Direct substitution without adjusting these parameters can lead to reduced yields, hazardous conditions, or even reaction failure. The following quantitative evidence substantiates why 2,2-dibutoxypropane is a distinct and non-interchangeable entity.

2,2-Dibutoxypropane vs. Analogs: Quantitative Evidence Guide


Higher Boiling Point for Safer Distillation

2,2-Dibutoxypropane possesses a significantly higher boiling point than its close analog 2,2-dimethoxypropane. At standard atmospheric pressure (760 mmHg), its boiling point is 130 °C, compared to 83 °C for the dimethyl analog [1]. This represents a 57% increase in boiling temperature. This difference is crucial for reaction workup and product isolation .

Organic Synthesis Process Chemistry Safety Engineering

Higher Flash Point for Safer Handling

The flammability risk associated with 2,2-dibutoxypropane is demonstrably lower than that of its common methoxy and ethoxy analogs. The compound's flash point is reported as 43 °C . In contrast, 2,2-dimethoxypropane has a flash point of -5 °C to -11 °C, and 2,2-diethoxypropane has a flash point of 7-8 °C . This quantitative difference places 2,2-dibutoxypropane in a less hazardous flammable liquid category.

Chemical Safety Industrial Hygiene Regulatory Compliance

Synthetic Yield via Acetal Exchange

The synthesis of 2,2-dibutoxypropane via acid-catalyzed transacetalization with butanol proceeds with a well-documented yield. A published synthetic method reports a yield of 74.6–80.3% for this transformation from 2,2-dimethoxypropane . This provides a quantifiable baseline for process chemists evaluating the cost and efficiency of in-house synthesis versus direct procurement.

Synthetic Methodology Process Development Acetal Exchange

Optimal Application Scenarios for 2,2-Dibutoxypropane


Hydroxyl Protection in High-Temperature Reactions

When a synthetic sequence requires a hydroxyl protecting group that can withstand prolonged heating or distillation conditions, the high boiling point (130 °C) of 2,2-dibutoxypropane makes it a superior choice over more volatile acetals like 2,2-dimethoxypropane (b.p. 83 °C) [1]. This property is particularly valuable in multi-step syntheses of complex natural products or pharmaceuticals where reaction mixtures must be refluxed for extended periods without loss of the protecting reagent .

Large-Scale Processes with Safety Requirements

For pilot plant or manufacturing-scale operations where safety is paramount, the significantly higher flash point of 2,2-dibutoxypropane (43 °C) compared to its methoxy (-11 °C) and ethoxy (7 °C) counterparts translates to a substantial reduction in flammability hazard [1]. This directly impacts storage requirements, handling protocols, and the overall risk assessment for a facility, making it the preferred acetal for large-scale reactions .

Cost-Effective In-House Synthesis

The well-documented synthesis of 2,2-dibutoxypropane via acid-catalyzed exchange of 2,2-dimethoxypropane with butanol, achieving a reliable 74.6–80.3% yield, provides a clear pathway for process chemists to evaluate in-house production [1]. This is particularly attractive when the laboratory or plant already has bulk quantities of the less expensive 2,2-dimethoxypropane and butanol on hand, allowing for on-demand generation of the higher-value acetal while avoiding shipping and storage of additional inventory .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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